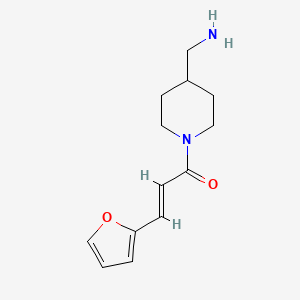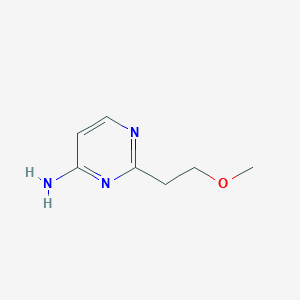![molecular formula C11H13F2NS B1453891 3-[(2,4-Difluorophenyl)sulfanyl]piperidine CAS No. 1251144-50-9](/img/structure/B1453891.png)
3-[(2,4-Difluorophenyl)sulfanyl]piperidine
Vue d'ensemble
Description
3-[(2,4-Difluorophenyl)sulfanyl]piperidine (DFPP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Pharmacological Effects
A study on Lu AA21004, a compound structurally related to "3-[(2,4-Difluorophenyl)sulfanyl]piperidine," demonstrated its multifaceted pharmacological profile, including serotonin receptor antagonism, partial agonism, and serotonin transporter inhibition. This compound exhibited antidepressant and anxiolytic effects in animal models, suggesting a potential application in treating major depressive disorders (Mørk et al., 2012).
Metabolic Studies
Research on PF-00734200, a compound with a difluoropyrrolidin moiety similar to "3-[(2,4-Difluorophenyl)sulfanyl]piperidine," focused on its metabolism, excretion, and pharmacokinetics in various species. The study highlighted the compound's rapid absorption and primary metabolism via hydroxylation, offering insights into the metabolic pathways and potential drug interactions of similar compounds (Sharma et al., 2012).
Antihypertensive Activity
Another research avenue involved the synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity. These compounds, sharing a core piperidine structure with "3-[(2,4-Difluorophenyl)sulfanyl]piperidine," showed promising results in reducing blood pressure in animal models, suggesting potential therapeutic applications in hypertension management (Clark et al., 1983).
Anti-Inflammatory and Antioxidant Properties
Research on 3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime, a compound with a piperidine ring, demonstrated significant anti-inflammatory and antioxidant activities. This suggests potential applications in developing treatments for inflammatory diseases and oxidative stress-related conditions (Tharini & Sangeetha, 2015).
Anti-Acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives explored their anti-acetylcholinesterase activity. These compounds, related to "3-[(2,4-Difluorophenyl)sulfanyl]piperidine" through their piperidine core, showed potent inhibitory effects on acetylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUUGBXSOSSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Difluorophenyl)sulfanyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




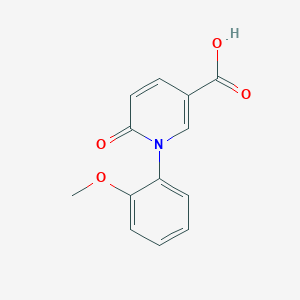

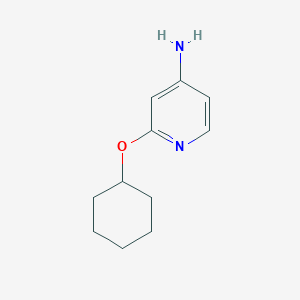
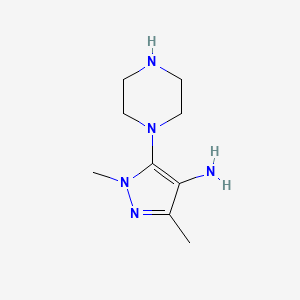
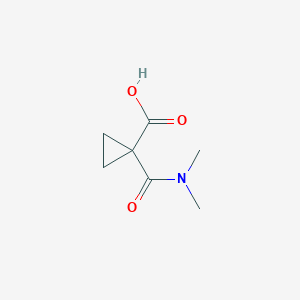
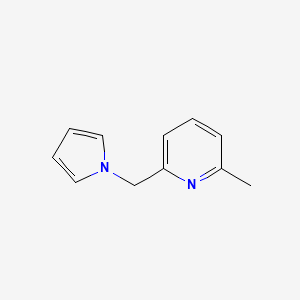

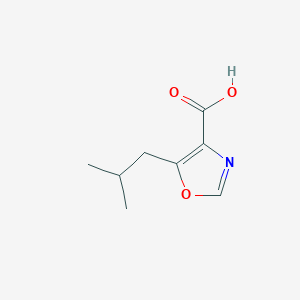
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
